N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
Description
N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring (2-fluorophenyl) at the N1 position and a furan-containing ethyl group (2-(furan-2-yl)ethyl) at the N2 position. Oxalamides are known for their structural versatility, enabling applications in flavor enhancement, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-5-1-2-6-12(11)17-14(19)13(18)16-8-7-10-4-3-9-20-10/h1-6,9H,7-8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOMRAWNKBPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Aromatic Rings : Fluorine at the 2-position (as in the target compound and compound 18) enhances electronegativity and may improve metabolic stability compared to methoxy or methyl groups .
- Heterocycles : The furan group in the target compound introduces oxygen-based polarity, contrasting with pyridine (S336) or thiazole () moieties, which may alter solubility or receptor binding .
- Synthesis: Oxalamides are typically synthesized via coupling reactions (e.g., General Procedure 1 in ).
Physicochemical Properties
- NMR Data : Fluorine-containing analogs (e.g., compound 18) show distinct ¹⁹F NMR shifts (e.g., δ ≈ -61.6 ppm for CF3 groups in ), which can aid structural validation for the target compound.
- Solubility : The furan group’s polarity may improve aqueous solubility compared to methoxy or bromophenyl analogs .
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structure that incorporates a fluorinated phenyl group and a furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C16H16FN3O2
- Molecular Weight : Approximately 301.31 g/mol
- Structural Features :
- A fluorophenyl group that enhances lipophilicity and may influence binding to hydrophobic sites in proteins.
- A furan ring that can participate in hydrogen bonding and π-π interactions, potentially facilitating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of Oxamide Intermediate :
- Reaction of 2-fluoroaniline with oxalyl chloride to produce an oxamide intermediate.
- Use of solvents like dichloromethane and catalysts such as triethylamine to enhance reaction efficiency.
-
Final Product Formation :
- The intermediate is reacted with 2-(furan-2-yl)ethylamine , yielding the final product under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It can bind to specific receptors, potentially altering signaling pathways involved in various physiological processes.
Case Studies and Research Findings
Data Summary Table
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